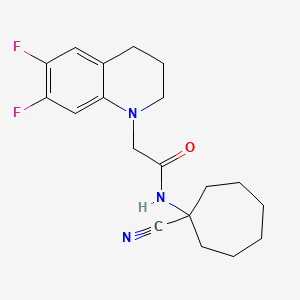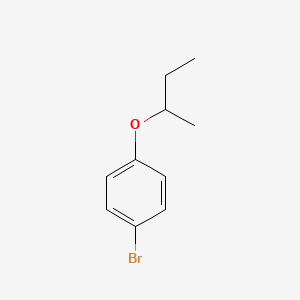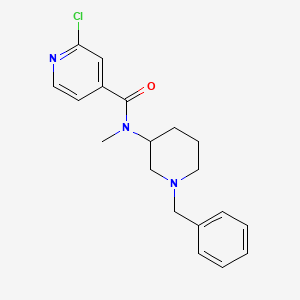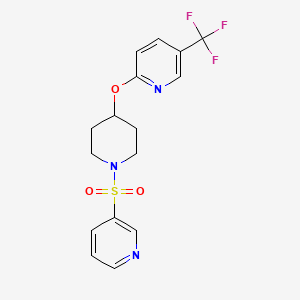
4-(3-Bromophenyl)pyridine
Overview
Description
4-(3-Bromophenyl)pyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom on the phenyl ring, which is directly attached to the pyridine ring. This structural feature makes it a versatile building block in organic synthesis, particularly in the construction of pharmaceuticals, agrochemicals, and materials with specific electronic properties.
Synthesis Analysis
The synthesis of bromophenylpyridine derivatives often involves palladium-catalyzed coupling reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes . Another approach includes the regioselective bromination of thieno[2,3-b]pyridine, which demonstrates the potential of brominated pyridine derivatives as building blocks in drug discovery . Additionally, the synthesis of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves a multi-step process confirmed by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of bromophenylpyridine derivatives has been extensively studied using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined to crystallize in the triclinic space group with specific cell parameters . The planarity of the thieno[2,3-b]pyridine moiety in another derivative suggests a degree of conjugation, which could influence the electronic properties of the molecule .
Chemical Reactions Analysis
Bromophenylpyridine derivatives participate in various chemical reactions due to the presence of the reactive bromine atom. They can undergo cross-coupling reactions to form biaryl structures, as demonstrated by the efficient one-pot oxidation/Suzuki reaction developed for the synthesis of biarylaldehydes . The regioselective bromination of thieno[2,3-b]pyridine also allows for subsequent cross-coupling reactions, highlighting the reactivity of the bromine substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenylpyridine derivatives are influenced by their molecular structure. For example, the luminescent properties of cyclometalated complexes derived from 2-(4-bromophenyl)pyridine are notable, with emission peaks observed under UV irradiation . The crystal structure of these compounds often reveals intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect their physical properties and stability .
Scientific Research Applications
Antibacterial Applications
A study conducted by Jasril et al. (2013) synthesized three pyridine chalcones derivatives, including a compound closely related to 4-(3-Bromophenyl)pyridine. This study found that one of these derivatives exhibited strong antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, suggesting potential antibacterial applications for similar compounds.
Structural Studies
The structural characteristics of derivatives of 4-(3-Bromophenyl)pyridine have been explored in several studies. For example, Quiroga et al. (2010) studied a compound with a closely related structure, examining its molecular aggregation and hydrogen bonding patterns. Menezes et al. (2016) synthesized a derivative and studied its structural conformation through FTIR and FT-Raman spectral studies, highlighting its potential in optoelectronic applications.
Quantitative Analysis in Pharmaceuticals
In the pharmaceutical industry, compounds related to 4-(3-Bromophenyl)pyridine have been used as impurities in drug synthesis. Wagh et al. (2017) developed a method for the quantitative determination of a related compound in the active pharmaceutical ingredient Brompheniramine Maleate, illustrating its relevance in quality control processes.
Luminescent Properties and Catalysis
Complexes involving derivatives of 4-(3-Bromophenyl)pyridine have been synthesized for their luminescent properties and potential catalytic applications. Xu et al. (2014) synthesized cyclopalladated and cyclometalated complexes with this derivative and investigated their luminescence and application in oxidation/Suzuki coupling reactions.
Surface Chemistry Studies
The chemistry of derivatives of 4-(3-Bromophenyl)pyridine at metal surfaces has been studied for insights into molecular architectures. Ren et al. (2018) explored the self-assembly and coordination of a related compound on metallic surfaces using scanning tunnelling microscopy.
Theoretical Chemical Studies
Theoretical studies have been conducted to understand the properties of 4-(3-Bromophenyl)pyridine derivatives. Trivedi (2017) performed a DFT study to analyze the molecular electrostatic potential map and active sites of a similar molecule.
Safety and Hazards
The safety information for 4-(3-Bromophenyl)pyridine indicates that it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for the study and application of 4-(3-Bromophenyl)pyridine could involve further exploration of its biological activities, as well as the development of more efficient and versatile synthesis methods . The compound’s potential for alleviating drug resistance to certain medications also presents an interesting avenue for future research .
properties
IUPAC Name |
4-(3-bromophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYNEHIFPECNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)pyridine | |
CAS RN |
4373-72-2 | |
| Record name | 4-(3-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)
![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)


![3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2503364.png)


![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)
![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)